N,N'-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine
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Overview
Description
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine is a chemical compound known for its unique structure and properties It consists of a benzenediamine core with two pyrrolidinylidene groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine typically involves the reaction of 1,4-benzenediamine with 1-methyl-2-pyrrolidinylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzoquinone, while reduction may produce N,N’-Bis(1-methyl-2-pyrrolidinyl)-1,4-benzenediamine.
Scientific Research Applications
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine
- N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,3-propanediamine
Uniqueness
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine stands out due to its unique benzenediamine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
84859-22-3 |
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Molecular Formula |
C16H22N4 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
1-methyl-N-[4-[(1-methylpyrrolidin-2-ylidene)amino]phenyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C16H22N4/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
CDOROLSAXFLVQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC2=CC=C(C=C2)N=C3CCCN3C |
Origin of Product |
United States |
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